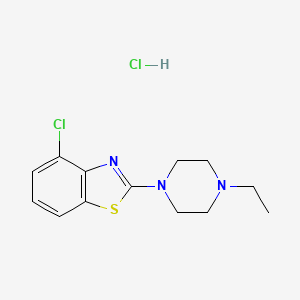![molecular formula C18H23N3O2 B6487713 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 877631-84-0](/img/structure/B6487713.png)
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide (FPA) is a synthetic compound that has been used in a variety of scientific applications, including drug design, drug delivery, and biocatalysis. FPA is a piperazine derivative of an acetamide, and its structure is composed of an amide group, a phenyl ring, and a furan ring. FPA has been studied extensively due to its unique properties, including its ability to form stable complexes with a variety of substrates, its low toxicity, and its ability to act as a catalyst for a range of reactions.
科学研究应用
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide has been used extensively in scientific research, primarily due to its ability to form stable complexes with a variety of substrates. This compound has been used in drug design, drug delivery, and biocatalysis. In drug design, this compound has been used to create novel compounds with improved pharmacological properties, such as increased solubility or improved bioavailability. In drug delivery, this compound has been used to create novel drug delivery systems, such as liposomes. In biocatalysis, this compound has been used as a catalyst for a variety of reactions, including the synthesis of amines, peptides, and peptidomimetics.
作用机制
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide is believed to act as a catalyst for a variety of reactions by forming a stable complex with the substrate. This complex is believed to be stabilized by a hydrogen bond between the amide group of this compound and the substrate, as well as by hydrophobic interactions between the phenyl and furan rings of this compound and the substrate. This complex is thought to facilitate the reaction by increasing the rate of formation of the transition state, which is the intermediate state between the reactants and the products of the reaction.
Biochemical and Physiological Effects
This compound has been studied extensively, and its biochemical and physiological effects are well understood. This compound is known to be non-toxic, and has been shown to be safe for use in laboratory experiments. This compound has also been shown to be non-immunogenic, meaning that it does not elicit an immune response when administered to animals. In addition, this compound has been shown to be non-mutagenic, meaning that it does not cause mutations in cells.
实验室实验的优点和局限性
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide has several advantages for use in laboratory experiments. This compound is non-toxic and non-immunogenic, making it safe for use in experiments. This compound is also highly soluble in a variety of solvents, allowing for easy manipulation and storage. In addition, this compound is relatively inexpensive, making it a cost-effective choice for laboratory experiments.
However, this compound also has some limitations. This compound is not very stable, and can degrade over time. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, this compound is not very reactive, and requires the use of a catalyst to facilitate reactions.
未来方向
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide has been studied extensively, and its potential applications are still being explored. One potential future direction is the use of this compound in the synthesis of more complex compounds, such as peptides, peptidomimetics, and other biologically active molecules. In addition, this compound could be used to create more efficient drug delivery systems, such as liposomes or nanoparticles. Finally, this compound could be used to create more efficient catalysts for a variety of reactions, such as amide bond formation or the synthesis of heterocycles.
合成方法
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide can be synthesized by a variety of methods. The most common method is by the reaction of a furan-2-yl-2-phenylpiperazine with an acyl chloride in the presence of a base. This reaction is carried out in an organic solvent, such as dichloromethane, at temperatures ranging from 0-100°C. Other methods of synthesis include the reaction of a furan-2-yl-2-phenylpiperazine with an acid chloride in the presence of a base, or the reaction of a furan-2-yl-2-phenylpiperazine with an acid anhydride in the presence of a base.
属性
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-15(22)19-14-17(18-8-5-13-23-18)21-11-9-20(10-12-21)16-6-3-2-4-7-16/h2-8,13,17H,9-12,14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBIEIIZFNCNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B6487630.png)
![2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B6487649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6487655.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6487667.png)
![2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6487670.png)
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6487674.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B6487690.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6487698.png)
![N-(4-chlorophenyl)-2-{1-[(3-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B6487706.png)
![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6487716.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B6487722.png)
![N-[(2,4-difluorophenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B6487725.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2-methylpropanamide](/img/structure/B6487734.png)
